molecular formula C13H9NO3 B7806566 2-Nitrobiphenyl-4-carbaldehyde

2-Nitrobiphenyl-4-carbaldehyde

Cat. No. B7806566
M. Wt: 227.21 g/mol
InChI Key: NEMDYPVVDJEUSK-UHFFFAOYSA-N
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Patent
US07795236B2

Procedure details

4-Bromo-3-nitrobenzaldehyde (2.0 g) was suspended in N,N-dimethylformamide (30 mL), phenylboronic acid (1.3 g), sodium carbonate (1.8 g), water (6 mL) and tetrakis-(triphenylphosphine)palladium(0) (1.0 g) were added, and the resulting mixture was stirred at 90° C. for 17 hours. The reaction mixture was cooled to room temperature and then partitioned between ethyl acetate (100 mL) and water (100 mL). The organic layer was washed successively with water (50 mL) and brine (50 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=2/1) to give the title compound (1.6 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis-(triphenylphosphine)palladium(0)
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[C:13]1(B(O)O)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(=O)([O-])[O-].[Na+].[Na+].O>CN(C)C=O>[N+:10]([C:3]1[CH:4]=[C:5]([CH:6]=[O:7])[CH:8]=[CH:9][C:2]=1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)([O-:12])=[O:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C(C=C(C=O)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
1.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
6 mL
Type
reactant
Smiles
O
Name
tetrakis-(triphenylphosphine)palladium(0)
Quantity
1 g
Type
reactant
Smiles
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 90° C. for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (100 mL) and water (100 mL)
WASH
Type
WASH
Details
The organic layer was washed successively with water (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=2/1)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)C=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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